tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a methylcarbamoyl moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate typically involves the following steps:
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Formation of Piperazine Derivative: : The synthesis begins with the preparation of a piperazine derivative. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
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Introduction of Methylcarbamoyl Group: : The next step involves the introduction of the methylcarbamoyl group. This can be done by reacting the piperazine derivative with methyl isocyanate. The reaction is typically performed under mild conditions, often at room temperature, in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carbamoyl group into an amine group, potentially altering the compound’s properties.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamoyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, nucleophiles; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds.
Scientific Research Applications
tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its derivatives may exhibit activities such as anti-inflammatory, analgesic, or antipsychotic effects.
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Biological Studies: : The compound is employed in the study of enzyme inhibition and receptor binding. It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
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Chemical Biology: : Researchers use this compound to design and develop new chemical probes for studying biological pathways and mechanisms. It can help elucidate the role of specific proteins or enzymes in various diseases.
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Industrial Applications: : In the chemical industry, it can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various chemical transformations.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by:
Binding to Receptors: The compound or its derivatives may bind to specific receptors in the body, modulating their activity. This can lead to therapeutic effects such as pain relief or anti-inflammatory action.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting biochemical pathways. This can be useful in treating diseases where enzyme activity is dysregulated.
Modulating Signaling Pathways: The compound can influence signaling pathways within cells, altering cellular responses and functions.
Comparison with Similar Compounds
tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
tert-Butyl 4-[(methylcarbamoyl)methyl]piperazine-1-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
N-Boc-piperazine: Another piperazine derivative with a tert-butyl group, used widely in organic synthesis and medicinal chemistry.
1-Benzylpiperazine: Known for its stimulant properties, this compound differs significantly in its pharmacological profile compared to this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
1784412-41-4 |
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Molecular Formula |
C12H23N3O3 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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